molecular formula C22H19N3OS2 B429984 11-benzyl-4-phenyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one CAS No. 312513-68-1

11-benzyl-4-phenyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B429984
CAS No.: 312513-68-1
M. Wt: 405.5g/mol
InChI Key: AEOPUZZXDZCHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-benzyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core, substituted with benzyl and phenyl groups, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions. One common method starts with the preparation of the pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core, followed by the introduction of benzyl and phenyl groups through nucleophilic substitution reactions. The thioxo group is then introduced via a thiation reaction using reagents such as Lawesson’s reagent or phosphorus pentasulfide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, 7-benzyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its heterocyclic structure is similar to that of many biologically active molecules, making it a candidate for drug development. Research has focused on its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

Industry

In industry, the compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of 7-benzyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. Additionally, the benzyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar pyrido[3,4-d]pyrimidine core but differs in its substitution pattern.

    6-benzyl-3a,4,5,6,7,7a-hexahydro-3a-hydroxy-7a-methyl-2-thioxo-5-phenyloxazolo[5,4-c]pyridine: This compound has a similar thioxo group and benzyl substitution but differs in its overall structure.

Uniqueness

The uniqueness of 7-benzyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

312513-68-1

Molecular Formula

C22H19N3OS2

Molecular Weight

405.5g/mol

IUPAC Name

11-benzyl-4-phenyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C22H19N3OS2/c26-21-19-17-11-12-24(13-15-7-3-1-4-8-15)14-18(17)28-20(19)23-22(27)25(21)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,23,27)

InChI Key

AEOPUZZXDZCHSK-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

C1CN(CC2=C1C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.